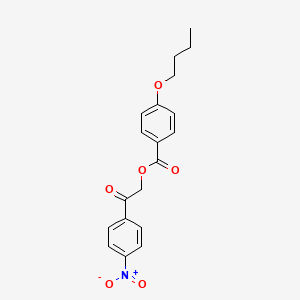![molecular formula C16H19N3O3 B10889029 1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10889029.png)
1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:
N-alkylation of piperazine: This step involves the reaction of piperazine with 2-furylmethyl chloride under basic conditions to form 1-(2-furylmethyl)piperazine.
N-alkylation with 2-nitrobenzyl chloride: The intermediate 1-(2-furylmethyl)piperazine is then reacted with 2-nitrobenzyl chloride in the presence of a base to yield the final product, 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furyl carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The furylmethyl group may enhance the compound’s binding affinity to certain biological targets, influencing its overall activity.
Comparación Con Compuestos Similares
1-(2-FURYLMETHYL)-4-BENZYL-PIPERAZINE: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-FURYLMETHYL)-4-(2-METHYLBENZYL)PIPERAZINE: The methyl group instead of the nitro group can alter the compound’s electronic properties and reactivity.
Uniqueness: 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is unique due to the presence of both the furylmethyl and nitrobenzyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)16-6-2-1-4-14(16)12-17-7-9-18(10-8-17)13-15-5-3-11-22-15/h1-6,11H,7-10,12-13H2 |
Clave InChI |
QTDAWVWPUGWWDC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888949.png)
![N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10888964.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-1-(2-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888969.png)

![(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10888973.png)
![4-(6-oxo-3,4-diphenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoic acid](/img/structure/B10888979.png)
![6-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888982.png)
![2-[(5E)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888984.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888988.png)

![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10889011.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate](/img/structure/B10889017.png)
![2-[(1-benzyl-1H-indol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10889021.png)
